2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its use in peptide synthesis, particularly as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid typically involves the protection of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts such as HATU are used to activate carboxylic acids for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide sequences when used in peptide synthesis.
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is widely used in scientific research, particularly in the fields of:
Biology: Used in the synthesis of peptides that are studied for their biological activity and potential therapeutic applications.
Medicine: Peptides synthesized using this compound are investigated for their potential as drugs or diagnostic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the controlled assembly of peptide chains .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OAll)-OH: An Fmoc-protected aspartic acid derivative used in peptide synthesis.
Fmoc-allyl-Gly-OH: An Fmoc-protected glycine derivative used in peptide synthesis.
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is unique due to its spirocyclic structure, which provides additional stability and rigidity compared to linear Fmoc-protected amino acids. This structural feature can be advantageous in the synthesis of peptides with specific conformational requirements.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid |
InChI |
InChI=1S/C22H21NO6/c24-20(25)19-10-27-13-22(29-19)11-23(12-22)21(26)28-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
InChI Key |
XXBIWGAZSXOIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO1)C(=O)O |
Origin of Product |
United States |
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